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Compound of Interest

Compound Name: Diethyl 4-bromophenylmalonate

CAS No.: 93139-85-6

Cat. No.: B1313168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
4-bromophenylmalonate (CAS No. 93139-85-6). This compound is a valuable intermediate in

organic synthesis, particularly in the preparation of more complex phenylmalonate derivatives

and pharmacologically active molecules. A thorough understanding of its spectroscopic

properties is essential for reaction monitoring, quality control, and structural confirmation. This

document presents a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and

Mass Spectrometry (MS) data for Diethyl 4-bromophenylmalonate, grounded in established

chemical principles. While a publicly available, peer-reviewed source containing the complete

experimental spectra for this specific compound could not be located, this guide synthesizes

expected data based on the known spectroscopic behavior of its constituent functional groups

and analogous structures.

Introduction
Diethyl 4-bromophenylmalonate is a disubstituted malonic ester featuring a 4-bromophenyl

group attached to the α-carbon. Its structure combines the reactivity of a malonic ester with the

synthetic utility of an aryl bromide, making it a versatile building block. Accurate spectroscopic

characterization is the cornerstone of its application in multi-step syntheses, ensuring the

identity and purity of the material. This guide is designed to serve as a practical reference for
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researchers, providing the foundational spectroscopic data and interpretation needed for its

successful use in the laboratory.

Chemical Structure and Properties
To fully appreciate the spectroscopic data, it is crucial to understand the molecular structure of

Diethyl 4-bromophenylmalonate.

Molecular Structure Diagram

Caption: Chemical structure of Diethyl 4-bromophenylmalonate.

Property Value Source

CAS Number 93139-85-6 [1]

Molecular Formula C₁₃H₁₅BrO₄ [1]

Molecular Weight 315.16 g/mol [1]

Appearance Solid [2]

SMILES
CCOC(=O)C(C1=CC=C(Br)C=

C1)C(=O)OCC
[2]

InChI Key
NEEVEYWBDFTMKS-

UHFFFAOYSA-N
[2]

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR is a powerful tool for confirming the presence of the ethyl and phenyl groups and

their respective environments. The expected chemical shifts (δ) in parts per million (ppm) are

predicted based on the electronic environment of the protons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1313168?utm_src=pdf-body
https://www.benchchem.com/product/b1313168?utm_src=pdf-body
https://www.researchgate.net/figure/Reagents-and-conditions-for-the-arylation-of-diethyl-malonate-DEM-with-substituted_tbl1_292210195
https://www.researchgate.net/figure/Reagents-and-conditions-for-the-arylation-of-diethyl-malonate-DEM-with-substituted_tbl1_292210195
https://www.researchgate.net/figure/Reagents-and-conditions-for-the-arylation-of-diethyl-malonate-DEM-with-substituted_tbl1_292210195
https://pubs.acs.org/doi/10.1021/jo016226h
https://pubs.acs.org/doi/10.1021/jo016226h
https://pubs.acs.org/doi/10.1021/jo016226h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~ 7.5 Doublet 2H Ar-H (ortho to Br)

Deshielded due

to the inductive

effect of the

bromine atom.

~ 7.2 Doublet 2H Ar-H (meta to Br)

Less deshielded

than the ortho

protons.

~ 4.2 Quartet 4H -O-CH₂-CH₃

Protons on the

carbon adjacent

to the ester

oxygen are

deshielded.

~ 4.0 Singlet 1H Ar-CH-(CO₂Et)₂

The methine

proton is

deshielded by

the adjacent

aromatic ring and

two carbonyl

groups.

~ 1.2 Triplet 6H -O-CH₂-CH₃

Protons of the

terminal methyl

group of the ethyl

esters.

Experimental Protocol for ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Diethyl 4-bromophenylmalonate
in ~0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).
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Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Processing: Process the free induction decay (FID) with an appropriate window function and

Fourier transform. Phase and baseline correct the resulting spectrum.

Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹H NMR Correlation Diagram

Caption: Correlation of proton signals to the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon NMR provides valuable information about the carbon skeleton of the molecule. Due to

the symmetry of the 4-bromophenyl group, fewer than 13 signals are expected.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (ppm) Assignment Rationale

~ 168 -C=O
Carbonyl carbons of the ester

groups are highly deshielded.

~ 135
Ar-C (quaternary, attached to

CH)
Aromatic quaternary carbon.

~ 132 Ar-CH (ortho to Br)
Aromatic carbons ortho to the

bromine atom.

~ 130 Ar-CH (meta to Br)
Aromatic carbons meta to the

bromine atom.

~ 122 Ar-C-Br (quaternary)

Aromatic carbon directly

attached to the electronegative

bromine.

~ 62 -O-CH₂-CH₃
Carbons of the ethyl groups

attached to the ester oxygens.

~ 57 Ar-CH-(CO₂Et)₂

The methine carbon,

deshielded by the aromatic

ring and carbonyls.

~ 14 -O-CH₂-CH₃
Methyl carbons of the ethyl

groups.

Experimental Protocol for ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher)

NMR spectrometer.

Processing: Process the FID with an appropriate window function and Fourier transform.

Phase and baseline correct the resulting spectrum.

Analysis: Determine the chemical shifts of the carbon signals.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key

absorptions are expected for the carbonyl groups of the esters and the aromatic ring.

Expected IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~ 3000-2850 Medium C-H stretch (aliphatic)

C-H stretching

vibrations of the ethyl

groups.

~ 1735 Strong C=O stretch (ester)

Characteristic strong

absorption for the

carbonyl group of the

ester.

~ 1600, 1480 Medium-Weak
C=C stretch

(aromatic)

Stretching vibrations

of the carbon-carbon

bonds in the aromatic

ring.

~ 1250-1000 Strong C-O stretch (ester)

C-O single bond

stretching vibrations of

the ester groups.

~ 820 Strong
C-H bend (aromatic,

para-disubstituted)

Out-of-plane bending

vibration characteristic

of a 1,4-disubstituted

benzene ring.

~ 600-500 Medium C-Br stretch
Carbon-bromine

stretching vibration.

Experimental Protocol for IR Spectroscopy

Sample Preparation: Prepare a thin film of the solid sample on a KBr plate or acquire the

spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Background Correction: Run a background spectrum of the empty sample holder.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its structure.

Expected Mass Spectrometry Data

m/z Interpretation

314/316

[M]⁺, Molecular ion peak, showing the

characteristic isotopic pattern for one bromine

atom (approximately 1:1 ratio).

241/243 [M - CO₂Et]⁺, Loss of an ethoxycarbonyl radical.

185/187
[M - 2xCO₂Et]⁺, Loss of both ethoxycarbonyl

groups.

155/157 [C₆H₄Br]⁺, Bromophenyl cation.

Experimental Protocol for Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or through a gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-400).

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic

pattern of bromine-containing fragments.
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Fragmentation Pathway Diagram

[M]⁺
m/z 314/316

[M - CO₂Et]⁺
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[M - 2xCO₂Et]⁺
m/z 185/187

- CO₂Et

[C₆H₄Br]⁺
m/z 155/157

- CH

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for Diethyl 4-bromophenylmalonate.

Synthesis Overview
Diethyl 4-bromophenylmalonate is typically synthesized via the palladium-catalyzed α-

arylation of diethyl malonate.[3][4] This reaction involves the coupling of diethyl malonate with a

4-bromophenyl halide, such as 1,4-dibromobenzene or 4-bromoiodobenzene, in the presence

of a palladium catalyst and a suitable base.

General Synthetic Scheme
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Reactants

Product
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Base Diethyl 4-bromophenylmalonateDiethyl Malonate

4-Bromophenyl Halide

Click to download full resolution via product page

Caption: General synthesis of Diethyl 4-bromophenylmalonate.

Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic

data for Diethyl 4-bromophenylmalonate. The presented ¹H NMR, ¹³C NMR, IR, and MS

data, along with the outlined experimental protocols, serve as a valuable resource for

researchers in the fields of organic synthesis and drug development. While experimental data

from a peer-reviewed source is not currently available, the information herein is based on well-

established principles of spectroscopic analysis and provides a robust framework for the

characterization of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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